N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound characterized by its unique structure comprising benzodioxole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide: Unique due to its specific structure and combination of functional groups.
Other Benzodioxole Derivatives: Share the benzodioxole moiety but differ in other functional groups and overall structure.
Other Oxadiazole Derivatives: Contain the oxadiazole ring but vary in other structural components.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodioxole and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O7/c1-13-7-14(2)29(10-21(30)26-16-4-6-18-20(9-16)35-12-33-18)25(31)22(13)24-27-23(28-36-24)15-3-5-17-19(8-15)34-11-32-17/h3-9H,10-12H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVWHOVNJBUZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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